molecular formula C21H34O4 B14691911 2-Methoxy-4a,6a-dimethylhexadecahydroindeno[5,4-f]chromen-7-yl acetate CAS No. 28399-44-2

2-Methoxy-4a,6a-dimethylhexadecahydroindeno[5,4-f]chromen-7-yl acetate

Cat. No.: B14691911
CAS No.: 28399-44-2
M. Wt: 350.5 g/mol
InChI Key: PQAKWFPNNZNIJB-UHFFFAOYSA-N
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Description

2-Methoxy-4a,6a-dimethylhexadecahydroindeno[5,4-f]chromen-7-yl acetate is a complex organic compound with a unique structure that combines elements of indeno, chromen, and acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4a,6a-dimethylhexadecahydroindeno[5,4-f]chromen-7-yl acetate typically involves multi-step organic reactions. One common method includes the condensation of specific precursor molecules under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4a,6a-dimethylhexadecahydroindeno[5,4-f]chromen-7-yl acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or alkylating agents in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-Methoxy-4a,6a-dimethylhexadecahydroindeno[5,4-f]chromen-7-yl acetate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-4a,6a-dimethylhexadecahydroindeno[5,4-f]chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4a,6a-dimethylhexadecahydroindeno[5,4-f]chromen-7-yl acetate: A similar compound with slight variations in its structure.

    4a,6a-Dimethyl-7-oxo-1,2,3,4,4a,4b,5,6,6a,7,8,11a,12,12a,12b,13-hexadecahydroazeto[1,2-b]naphtho[2’,1’4,5]indeno[1,2-c]pyrazol-2-yl acetate: Another related compound with a different functional group arrangement.

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

28399-44-2

Molecular Formula

C21H34O4

Molecular Weight

350.5 g/mol

IUPAC Name

(7-methoxy-9a,11a-dimethyl-1,2,3,3a,3b,4,5,5a,7,8,9,9b,10,11-tetradecahydroindeno[5,4-f]chromen-1-yl) acetate

InChI

InChI=1S/C21H34O4/c1-13(22)24-17-8-6-15-14-5-7-18-21(3,12-10-19(23-4)25-18)16(14)9-11-20(15,17)2/h14-19H,5-12H2,1-4H3

InChI Key

PQAKWFPNNZNIJB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCC(O4)OC)C)C

Origin of Product

United States

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